2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a phenylethylidene hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 2-bromo-4-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. The final step involves the condensation of this acid with N’-[(1E)-1-phenylethylidene]hydrazide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methoxyphenoxy)acetic acid
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 1-bromo-2-(4-methoxyphenoxy)ethane
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17BrN2O3 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(13-6-4-3-5-7-13)19-20-17(21)11-23-16-9-8-14(22-2)10-15(16)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
CYIPWHGBRWLWPK-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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